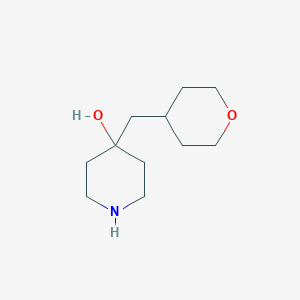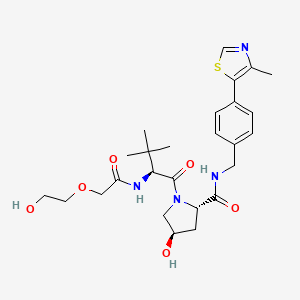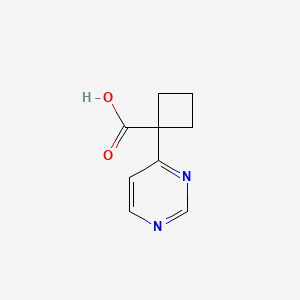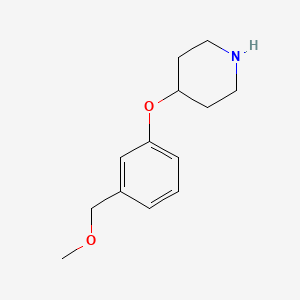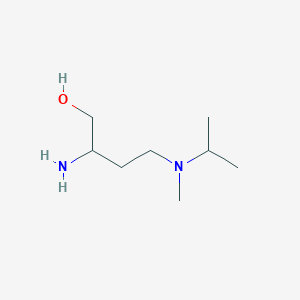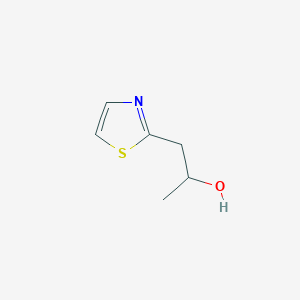
1-(2-(Methylthio)benzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methylthio)benzyl)piperazine is an organic compound with the molecular formula C12H18N2S It features a piperazine ring substituted with a benzyl group that has a methylthio substituent at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)benzyl)piperazine typically involves the reaction of 2-(methylthio)benzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Methylthio)benzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl chloride can be substituted with nucleophiles like amines or thiols to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, primary amines, thiols, ethanol, dichloromethane.
Major Products Formed:
Oxidation: 1-(2-(Methylsulfinyl)benzyl)piperazine, 1-(2-(Methylsulfonyl)benzyl)piperazine.
Reduction: 1-(2-(Methyl)benzyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Methylthio)benzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)benzyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The methylthio group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-(Methylthio)phenyl)piperazine
- 1-(2-(Ethylthio)benzyl)piperazine
- 1-(2-(Methylthio)benzyl)imidazole
Comparison: 1-(2-(Methylthio)benzyl)piperazine is unique due to the presence of both the piperazine ring and the methylthio-substituted benzyl group. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the methylthio group can enhance lipophilicity and membrane permeability, potentially improving the compound’s bioavailability and efficacy .
Properties
CAS No. |
55212-33-4 |
|---|---|
Molecular Formula |
C12H18N2S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-[(2-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H18N2S/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 |
InChI Key |
VMELBBDZRYZILQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


